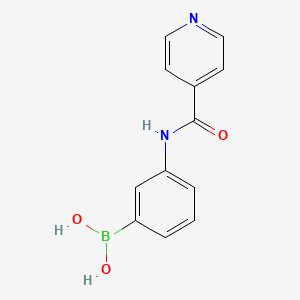

(3-(Isonicotinamido)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Isonicotinamido)phenyl)boronic acid: is an organoboron compound with the molecular formula C₁₂H₁₁BN₂O₃ and a molecular weight of 242.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isonicotinamido group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isonicotinamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: (3-(Isonicotinamido)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation reactions.

Substituted amides: from nucleophilic substitution.

科学的研究の応用

Anticancer Activity

One of the most notable applications of (3-(Isonicotinamido)phenyl)boronic acid is in the field of cancer treatment. Research indicates that phenylboronic acid derivatives can be utilized to enhance the efficacy of chemotherapy agents. For instance, nanoparticles decorated with phenylboronic acid have demonstrated superior tumor targeting capabilities, leading to improved drug distribution and prolonged survival rates in tumor-bearing mice .

Case Study: Tumor Targeting with Nanoparticles

- Objective : Assess the efficacy of phenylboronic acid-decorated nanoparticles.

- Findings : The nanoparticles showed deeper penetration into tumor spheroids and better inhibition of tumor growth compared to non-decorated counterparts .

- Outcome : Enhanced therapeutic effects in vivo.

Enzyme Inhibition

The compound also exhibits significant potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in drug discovery. The mechanism involves the formation of covalent bonds with the active sites of enzymes, effectively blocking their activity .

Mucoadhesive Drug Carriers

This compound has been explored for its role in developing mucoadhesive drug delivery systems. For example, chitosan nanoparticles modified with this boronic acid derivative have shown enhanced mucoadhesiveness, which is crucial for prolonging drug residence time at target sites such as the bladder or gastrointestinal tract .

Table 1: Applications of this compound in Drug Delivery

Organic Synthesis Applications

In organic chemistry, this compound serves as a crucial building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. This reaction is fundamental in creating complex organic molecules used in pharmaceuticals and materials science.

作用機序

The mechanism of action of (3-(Isonicotinamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity . The isonicotinamido group may also contribute to binding interactions with biological targets, enhancing the compound’s overall efficacy .

類似化合物との比較

Phenylboronic acid: Lacks the isonicotinamido group, making it less specific in biological interactions.

(4-(Isonicotinamido)phenyl)boronic acid: Similar structure but with the isonicotinamido group at the para position, which may affect its reactivity and binding properties.

(3-(Pyridin-4-yl)phenyl)boronic acid: Similar structure but with a pyridine ring instead of the isonicotinamido group, altering its chemical and biological properties.

Uniqueness: (3-(Isonicotinamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and isonicotinamido groups, which provide a combination of reactivity and specificity in chemical and biological applications .

生物活性

(3-(Isonicotinamido)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in drug delivery systems and interactions with biomolecules. This article reviews various studies highlighting its biological effects, mechanisms of action, and applications in medicinal chemistry.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature in their biological activity. The interaction with cis-diol-containing molecules allows boronic acids to modulate various biological processes, making them valuable in therapeutic applications.

- Covalent Bonding with Biomolecules : Boronic acids can form stable complexes with sugars and other biomolecules containing diol groups. This property is particularly useful in designing drug delivery systems that target specific tissues or cells by exploiting the presence of sialic acids or other diols on cell surfaces .

- Influence on Cellular Structures : Studies have shown that certain boronic acids can induce morphological changes in plant cells, disrupting cytoplasmic structures and leading to cell death. This disruption correlates with the binding strength of the boronic acid to cellular components .

Applications in Drug Delivery

The conjugation of this compound with drug carriers has been explored to enhance the delivery and efficacy of therapeutic agents:

- Mucoadhesive Drug Carriers : Research indicates that this compound can be used to create mucoadhesive drug delivery systems that significantly improve the retention time of drugs on mucosal surfaces. For instance, a study demonstrated that dexamethasone-loaded carriers functionalized with this compound exhibited prolonged corneal retention and reduced irritation in ocular applications .

- Targeted Delivery : The ability of boronic acids to bind selectively to sialic acids on cell surfaces has been utilized to develop targeted therapies for conditions like dry eye syndrome, enhancing therapeutic outcomes while minimizing side effects .

Table 1: Summary of Biological Activities

Case Study: Ocular Drug Delivery

In a recent study, the formulation of dexamethasone-loaded lipid carriers functionalized with this compound showed a marked improvement in drug delivery efficiency. The study found that these carriers could significantly prolong the residence time on the corneal surface compared to conventional eye drops, leading to better therapeutic outcomes for dry eye syndrome without causing irritation .

特性

IUPAC Name |

[3-(pyridine-4-carbonylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHNUTSMGOJZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。